molecular formula C17H16N2O2S2 B5777998 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide

2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B5777998
M. Wt: 344.5 g/mol
InChI Key: SQNSTYNLDOUXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide, also known as BTA-EG6, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. BTA-EG6 is a thiol-reactive compound that has been used as a cross-linking agent for the modification of biomolecules. In

Mechanism of Action

2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide is a thiol-reactive compound that reacts with cysteine residues in biomolecules. The reaction between 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide and cysteine residues results in the formation of a covalent bond, which leads to the crosslinking of biomolecules. This crosslinking can result in changes in the structure and function of biomolecules, which can be used to study protein-protein interactions and to develop new materials and technologies.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide has been shown to have minimal effects on the biochemical and physiological properties of biomolecules. The crosslinking of biomolecules by 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide does not affect their enzymatic activity or binding properties. However, the crosslinking of biomolecules can result in changes in their stability and conformation, which can be used to study protein-protein interactions and to develop new materials and technologies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide in lab experiments is its ability to crosslink biomolecules without affecting their biochemical and physiological properties. This allows for the study of protein-protein interactions and the development of new materials and technologies without altering the properties of the biomolecules being studied. However, one of the limitations of using 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide is its potential toxicity. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide can react with other thiol-containing molecules, which can lead to the formation of toxic byproducts.

Future Directions

There are several future directions for the use of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide in scientific research. One direction is the development of new materials and technologies based on the crosslinking of biomolecules. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide can be used to develop new biosensors, drug delivery systems, and other biomedical applications. Another direction is the study of protein-protein interactions using 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide. This can lead to a better understanding of disease mechanisms and the development of new therapies. Finally, the use of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide in combination with other crosslinking agents can lead to the development of new materials and technologies with unique properties.

Synthesis Methods

2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide can be synthesized through a multi-step process. The first step involves the synthesis of 2-mercaptobenzothiazole, which is then reacted with 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide to obtain 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide. This reaction is typically carried out under basic conditions, and the product is purified through column chromatography.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide has been used in various scientific research applications due to its ability to crosslink biomolecules. It has been used to modify proteins, DNA, and RNA, which has led to the development of new materials and technologies. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide has also been used in the study of protein-protein interactions and in the development of biosensors.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-11-7-8-14(21-2)13(9-11)18-16(20)10-22-17-19-12-5-3-4-6-15(12)23-17/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNSTYNLDOUXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

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